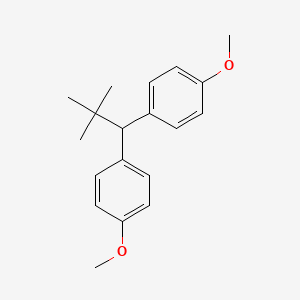
Dianisylneopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dianisylneopentane is an organic compound characterized by its unique structure, which includes two anisyl groups attached to a neopentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dianisylneopentane typically involves the reaction of neopentane derivatives with anisyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Dianisylneopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the anisyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted neopentane derivatives.
Aplicaciones Científicas De Investigación
Dianisylneopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dianisylneopentane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Neopentane: A simpler alkane with a similar backbone but without the anisyl groups.
Tetramethylsilane: A silicon analog with similar structural features.
2,2-Dimethylpropane: Another structural isomer with a similar carbon framework.
Uniqueness
Dianisylneopentane is unique due to the presence of anisyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
4741-74-6 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene |
InChI |
InChI=1S/C19H24O2/c1-19(2,3)18(14-6-10-16(20-4)11-7-14)15-8-12-17(21-5)13-9-15/h6-13,18H,1-5H3 |
Clave InChI |
ISCNHUDJLJIUKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



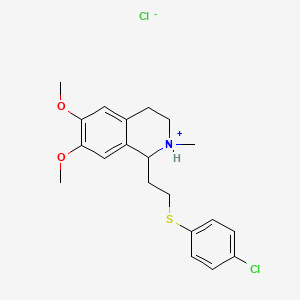
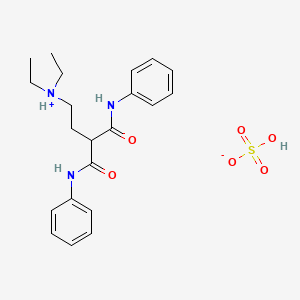


![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)

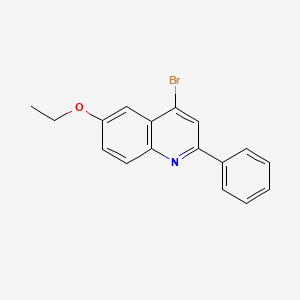
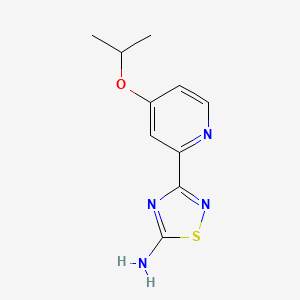
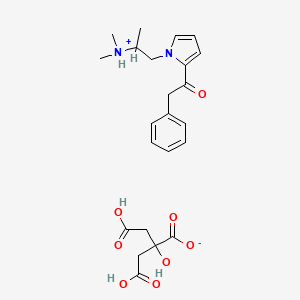

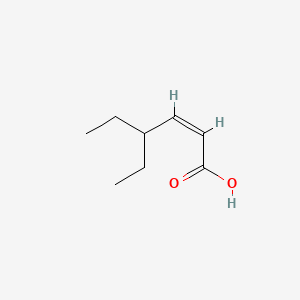
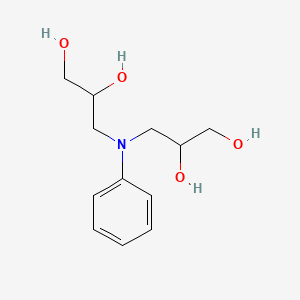
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
